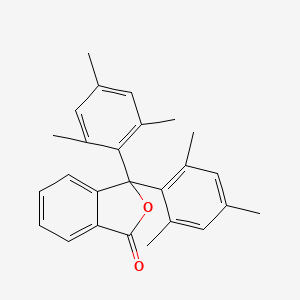

3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3h)-one

Description

Properties

CAS No. |

6946-20-9 |

|---|---|

Molecular Formula |

C26H26O2 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

3,3-bis(2,4,6-trimethylphenyl)-2-benzofuran-1-one |

InChI |

InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)26(24-19(5)13-16(2)14-20(24)6)22-10-8-7-9-21(22)25(27)28-26/h7-14H,1-6H3 |

InChI Key |

DTKYYOKNNHOKNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimesitylisobenzofuran-1(3H)-one typically involves the reaction of mesityl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of mesityl-substituted phthalic anhydride derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3,3-Dimesitylisobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,3-Dimesitylisobenzofuran-1(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,3-Dimesitylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its mesityl groups may enhance its stability and reactivity, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Core Structural Analogs

The benzofuranone scaffold is common in pH indicators and organic synthesis intermediates. Below is a comparative analysis of key analogs:

Key Differences in Properties and Reactivity

In contrast, phenolphthalein’s 4-hydroxyphenyl substituents enable pH-dependent tautomerism, resulting in its color-changing properties .

Electronic Effects: Electron-donating methyl groups in the target compound stabilize the benzofuranone core, whereas electron-withdrawing hydroxyl groups in phenolphthalein enhance its acidity and pH sensitivity .

Solubility and Stability: The hydrophobic trimethylphenyl groups likely render the target compound less water-soluble than phenolphthalein or cresolphthalein, which contain polar hydroxyl groups . Thymolphthalein’s isopropyl groups further increase hydrophobicity, but its larger molecular weight (446.53 vs. 370.48) may reduce volatility .

Synthetic Utility: The target compound’s steric bulk may make it suitable as a ligand or catalyst in organometallic reactions, analogous to 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (NHC) catalysts used in THF-mediated reactions .

Biological Activity

3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3H)-one, also known by its CAS number 6946-20-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

- Molecular Formula : C26H26O2

- Molecular Weight : 370.48 g/mol

- Structure : The compound features a benzofuran core substituted with two bulky trimethylphenyl groups, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 4.5 | Inhibition of cell proliferation |

| A549 (lung cancer) | 6.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms.

- Apoptosis Induction : The compound has been observed to activate caspases, leading to programmed cell death in tumor cells. This was demonstrated in studies where treatment resulted in increased levels of cleaved PARP and caspase-3.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint. This effect is crucial for preventing the proliferation of cancer cells.

- Antioxidant Activity : Preliminary data indicate that this compound may exhibit antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells.

Case Studies

A notable study conducted by Zhang et al. (2020) explored the efficacy of this compound in vivo using mouse models of cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study Highlights:

- Model Used : Xenograft models implanted with human cancer cells.

- Dosage : Administered at doses ranging from 10 to 50 mg/kg.

- Results : Tumor growth inhibition was observed with a maximum inhibition rate of 70% at the highest dose.

Pharmacological Properties

In addition to its anticancer properties, this compound has been evaluated for other pharmacological activities:

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotective Potential : There are indications that it could protect neuronal cells from oxidative damage, making it a candidate for further studies in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including C-H arylations and transamidation reactions. A validated approach uses NaH in THF as a base for deprotonation, followed by coupling with aryl halides under reflux conditions. Control of temperature (0°C to room temperature) and solvent polarity (dry THF) is critical for minimizing side reactions and improving yields . Alternative routes employ K₂CO₃ in ethyl methyl ketone under reflux for 10–12 hours to form benzofuran cores . Yield optimization requires iterative adjustments to stoichiometry and catalyst loading.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Compare with DFT-predicted spectra for validation .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹). Discrepancies between experimental and computational data may indicate impurities or conformational isomers .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), targeting the exact mass of C₂₈H₂₈O₂ (396.42 g/mol).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders by working in a fume hood .

- First-Aid Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and consult a physician .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and vibrational properties of this compound?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311++G(d,p) basis sets to optimize the molecular structure. Compare bond lengths and angles with X-ray crystallographic data .

- Vibrational Analysis : Simulate IR spectra to assign experimental peaks, focusing on the benzofuran carbonyl and aryl ring vibrations .

- Natural Bond Orbital (NBO) Analysis : Investigate hyperconjugative interactions (e.g., σ→σ* or π→π*) to explain stabilization effects .

Q. What strategies resolve contradictions in spectroscopic or synthetic data across studies?

- Methodological Answer :

- Control Experiments : Replicate reported procedures with strict adherence to stoichiometry and solvent purity. For example, verify NaH dispersion quality in THF to ensure consistent reactivity .

- Computational Validation : Use DFT to predict NMR/IR spectra and compare with conflicting experimental data. Discrepancies may arise from solvent effects or protonation states .

- Crystallographic Cross-Check : Deposit crystallographic data (e.g., CCDC 1505246) for independent validation of structural assignments .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Modification : Replace 2,4,6-trimethylphenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic properties .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity. Use molecular docking to predict binding modes .

- Pharmacokinetic Profiling : Assess solubility and metabolic stability via HPLC-UV and microsomal incubation studies .

Q. What role do transition-metal catalysts play in the functionalization of this benzofuranone scaffold?

- Methodological Answer :

- Palladium Catalysis : Employ Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the benzofuran core .

- C-H Activation : Use Rh or Ru catalysts for direct arylation at inert positions, minimizing protection/deprotection steps .

- Mechanistic Studies : Monitor reaction progress via in situ IR or GC-MS to identify intermediates and optimize catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.